molecular formula C19H13ClN2O2S B2461675 3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1114908-73-4

3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No. B2461675
CAS RN: 1114908-73-4
M. Wt: 368.84
InChI Key: ZGAQBJMLLCTRFV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(5-((phenylthio)methyl)furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that consists of an oxadiazole ring and a furan ring with a phenyl and a phenylthiomethyl group attached to them. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis from Furan-2-carboxylic Acid Hydrazide : Compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, synthesized from furan-2-carboxylic acid hydrazide, demonstrate the chemical pathways for creating similar 1,2,4-oxadiazole derivatives (Koparır, Çetin, & Cansiz, 2005).

  • Microwave-Assisted Synthesis : Novel Pyrazoline derivatives involving 1,2,4-oxadiazole rings were efficiently synthesized using microwave irradiation, highlighting a method that may be applicable to synthesizing variants of the compound (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

  • Ring Fission/C-C Bond Cleavage Reactions : Studies on compounds like N-(3,4-dichlorophenethyl)-N-methylamine with 1,2,4-oxadiazole derivatives show ring fission and bond cleavage reactions, which are key in understanding the chemical behavior of related compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Biological Applications

Chemical and Physical Properties

  • Photoluminescent Properties : Research into 1,3,4-oxadiazole derivatives has shown photoluminescent properties, which could be explored for applications in material science and photonics (Han, Wang, Zhang, & Zhu, 2010).

  • Synthon for the Synthesis of Other Derivatives : The compound has been studied as a multifunctional synthon for the synthesis of various 1,2,5-oxadiazole derivatives, indicating its utility in creating a range of chemically related substances (Stepanov, Dashko, & Stepanova, 2019).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[5-(phenylsulfanylmethyl)furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-14-8-6-13(7-9-14)18-21-19(24-22-18)17-11-10-15(23-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQBJMLLCTRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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